Methyl 5-chloro-1,2-benzoxazole-3-carboxylate

Description

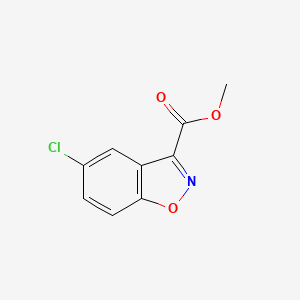

Methyl 5-chloro-1,2-benzoxazole-3-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 5 and a methyl ester group at position 2.

Properties

IUPAC Name |

methyl 5-chloro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMETVHIDUKZLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-36-1 | |

| Record name | methyl 5-chloro-1,2-benzoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylate precursors. One common method includes the reaction of 2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as nano-ZnO and solvents like dimethylformamide (DMF) are often employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation and reduction: The benzoxazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Ester hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions at reflux temperatures.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products:

Nucleophilic substitution: Formation of substituted benzoxazole derivatives.

Ester hydrolysis: Formation of 5-chloro-1,2-benzoxazole-3-carboxylic acid.

Oxidation and reduction: Formation of various oxidized or reduced benzoxazole derivatives.

Scientific Research Applications

The biological activity of methyl 5-chloro-1,2-benzoxazole-3-carboxylate has been extensively studied, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing the benzoxazole scaffold exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.07 | Induces apoptosis via PARP-2 inhibition |

| MCF-7 | 0.057 | Causes cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 0.12 | Inhibits DNA replication enzymes |

The presence of the chloro substituent enhances its binding affinity to target enzymes involved in cancer proliferation, leading to effective apoptosis induction in cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

| Salmonella Enteritidis | 64 µg/mL | 128 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial therapies .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that it significantly inhibited cell growth and induced apoptosis through PARP-2 inhibition, with IC50 values indicating potent activity .

Case Study: Antimicrobial Effectiveness

In another investigation focusing on antimicrobial properties, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Its low MIC values suggest it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 5-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of Methyl 5-chloro-1,2-benzoxazole-3-carboxylate and Analogs

Key Observations :

- Substituent Positioning : The target compound and N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide share halogen (Cl) and ester/amide groups but differ in substituent positions. The chloromethyl group in the latter enhances reactivity for further functionalization .

- Core Heterocycle: The tetrahydroisoquinoline derivative () introduces ring saturation and a secondary amine, likely improving aqueous solubility (as a hydrochloride salt) compared to aromatic benzoxazoles .

Biological Activity

Methyl 5-chloro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, antioxidant, and other therapeutic effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₆ClN₁O₃

- Molecular Weight : 201.60 g/mol

- CAS Number : 125042601

The presence of the benzoxazole moiety contributes significantly to its biological properties, as this structural motif is known for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound showed IC₅₀ values in the low micromolar range, indicating significant potency against these cell lines .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression. Flow cytometry analyses revealed that it promotes cell cycle arrest and apoptosis in a dose-dependent manner .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity :

- Bacterial Inhibition : Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. It demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also displayed antifungal properties against common pathogens like Candida albicans, with MIC values indicating potential for therapeutic applications in fungal infections .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound:

- Radical Scavenging Activity : The compound has been tested for its ability to scavenge free radicals, showing promising results that suggest it could be beneficial in preventing oxidative stress-related diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study found that this compound enhanced the efficacy of existing treatments by sensitizing cancer cells to lower doses of drugs like doxorubicin, thereby reducing side effects while maintaining therapeutic effectiveness .

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-1,2-benzoxazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a precursor like methyl 5-chloro-1,3-dihydro-2-hydroxy-1-oxo-2H-inden-2-carboxylate can react with hydrazine derivatives under reflux conditions in toluene with acid catalysis (e.g., p-toluenesulfonic acid). Reaction progress is monitored via HPLC, followed by crystallization from methanol/dichloromethane . Alternatively, benzoxazole derivatives are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, yielding intermediates that are purified via ice quenching and recrystallization .

| Key Reaction Conditions |

|---|

| Solvent: Toluene or ethanol |

| Temperature: 66–100°C (reflux) |

| Catalyst: p-toluenesulfonic acid or KOH |

| Purification: Crystallization (methanol/dichloromethane) |

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, with refinement using SHELXL (for small-molecule crystallography) . Hydrogen-bonding networks and Cl···Cl interactions (3.38 Å in related structures) stabilize the lattice. Software like Mercury CSD visualizes packing patterns and void spaces, while ORTEP-3 generates thermal ellipsoid diagrams .

| Key Crystallographic Parameters |

|---|

| Space group: Monoclinic (e.g., P2₁/c) |

| Hydrogen bonds: O–H···O (2.7–3.0 Å) |

| R-factor: <0.05 for high-resolution data |

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer: Contradictions arise from polymorphism, solvent effects, or disordered atoms. To resolve these:

Q. What intermolecular interactions dominate the solid-state packing of this compound?

Methodological Answer: Graph-set analysis (R⁴₄(12) motifs) reveals that hydrogen bonds (O–H···O, N–H···O) and weak halogen interactions (Cl···Cl) stabilize the lattice. Intramolecular H-bonds create pseudo-cyclic motifs, while π-π stacking (3.8–4.2 Å) between benzoxazole rings contributes to layered packing .

| Interaction Analysis Table |

|---|

| O–H···O: 2.82 Å (intermolecular) |

| Cl···Cl: 3.38 Å (van der Waals) |

| Dihedral angle between aromatic planes: 73.3° |

Q. How can computational methods predict the compound’s reactivity or supramolecular behavior?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., para to the chloro group).

- Hydrogen-Bond Propensity : Use IsoStar libraries to compare H-bond donor/acceptor profiles with similar benzoxazoles .

- Molecular Dynamics : Simulate solvent effects on crystal nucleation using force fields like AMBER.

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Replace the chloro group with bromo or methoxy groups (see analogs like 6-bromo-1,2-benzoxazole-3-carboxylate ).

- Scaffold Hopping : Synthesize 1,2,4-oxadiazole or pyrazole analogs (e.g., Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate ).

- Bioisosteric Replacement : Substitute the methyl ester with carboxamide groups to modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.